Deoxyelephantopin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

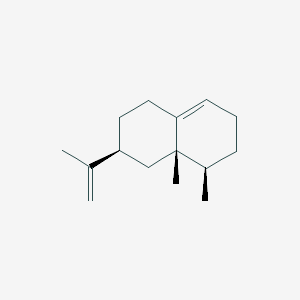

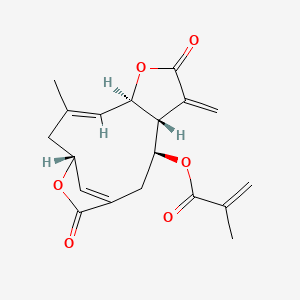

Deoxyelephantopin is a sesquiterpene lactone compound primarily derived from the plant Elephantopus scaber. This compound has garnered significant attention due to its diverse pharmacological properties, particularly its anti-cancer activities. This compound has been traditionally used in various medicinal practices to treat ailments such as liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, renal disorders, and inflammation-associated diseases .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Deoxyelephantopin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die das Germacren-Skelett betreffen. Eine der wichtigsten synthetischen Ansätze beinhaltet die Ring-Schließende Metathese, eine leistungsstarke Methode zur Konstruktion des gespannten 10-gliedrigen Rings, der in this compound vorhanden ist . Die Synthese erfordert typischerweise die Verwendung spezifischer Katalysatoren und Reaktionsbedingungen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion und Reinigung aus natürlichen Quellen, insbesondere aus den Blättern von Elephantopus scaber. Der Prozess umfasst die primäre Anreicherung unter Verwendung von AB-8-Makroporenharz, gefolgt von der Trennung und Reinigung mit Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deoxyelephantopin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen).

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Epoxiden oder hydroxylierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als wertvolle Verbindung zur Untersuchung der Sesquiterpenlacton-Chemie und zur Entwicklung synthetischer Methoden.

5. Wirkmechanismus

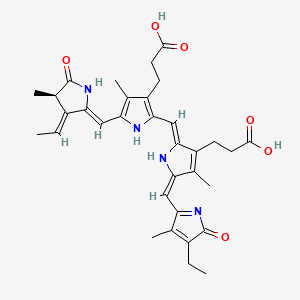

This compound entfaltet seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege. Es aktiviert nachgeschaltete Effektoren wie p21 und Bcl-2-ähnliches Protein 4 (Bax), was zu Zellzyklusarrest, DNA-Reparatur und Apoptose führt . Zusätzlich hemmt es wichtige Signalwege, darunter NF-κB, MAPK, PI3K/Akt und β-Catenin, die an der Entstehung von Krebs und Entzündungen beteiligt sind .

Wirkmechanismus

Deoxyelephantopin is often compared with its isomer, isothis compound, which shares similar pharmacological properties but differs in its molecular structure . Both compounds are major components of Elephantopus scaber and Elephantopus carolinianus and have been used in traditional medicine for similar therapeutic purposes . this compound is unique in its specific molecular targets and the pathways it modulates, making it a distinct and valuable compound for scientific research and drug development .

Vergleich Mit ähnlichen Verbindungen

Deoxyelephantopin wird oft mit seinem Isomer, Isothis compound, verglichen, das ähnliche pharmakologische Eigenschaften besitzt, sich aber in seiner Molekülstruktur unterscheidet . Beide Verbindungen sind Hauptbestandteile von Elephantopus scaber und Elephantopus carolinianus und wurden in der traditionellen Medizin für ähnliche therapeutische Zwecke eingesetzt . This compound ist einzigartig in seinen spezifischen molekularen Zielstrukturen und den Wegen, die es moduliert, was es zu einer besonderen und wertvollen Verbindung für die wissenschaftliche Forschung und die Medikamentenentwicklung macht .

Ähnliche Verbindungen:

- Isothis compound

- Parthenolide

- Eupatolide

- Cnicin

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf und gehören zur Familie der Sesquiterpenlactone, die für ihre vielfältigen biologischen Aktivitäten bekannt sind .

Eigenschaften

Molekularformel |

C19H20O6 |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14-,15+,16+/m1/s1 |

InChI-Schlüssel |

JMUOPRSXUVOHFE-GZZMZBIISA-N |

SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Isomerische SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Kanonische SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Synonyme |

deoxyelephantopin |

Herkunft des Produkts |

United States |

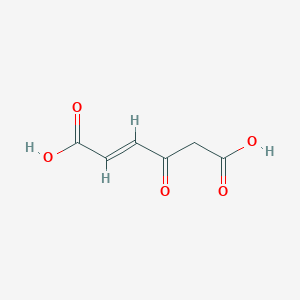

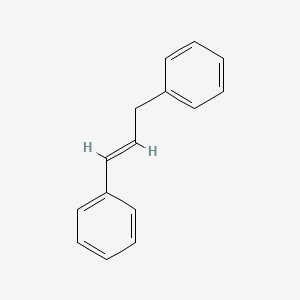

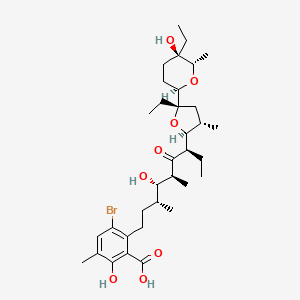

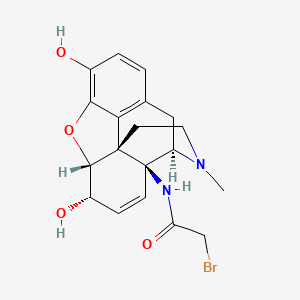

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Methoxy-pyridazin-3-yl)-4-[3-(3-p-tolyl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B1239369.png)